1,4-Bis(trimethylsilyl)-1,3-butadiyne

説明

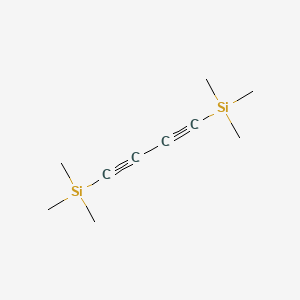

1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS 4526-07-2) is a symmetrically substituted 1,3-diyne with two trimethylsilyl (TMS) groups at the terminal positions. This compound, often abbreviated as BTMSBD (though full nomenclature is preferred in technical contexts), is a cornerstone in synthetic organic and materials chemistry due to its high reactivity and versatility. It has a molecular weight of 194.42 g/mol, a melting point of 111–113°C, and a density of 0.974 g/mL at 20°C . Its linear, conjugated structure enables participation in cycloadditions, hydrosilylation, and cross-coupling reactions, making it a critical building block for polymers, dendrimers, and advanced organometallic frameworks .

特性

IUPAC Name |

trimethyl(4-trimethylsilylbuta-1,3-diynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNVCJHJRYJVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196455 | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4526-07-2 | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsilyl)-1,3-butadiyne is commonly prepared through the Hay homo-coupling of trimethylsilylacetylene. This reaction involves the use of catalytic copper(I) iodide and tetramethylethynylenediamine in the presence of oxygen and acetone . due to the risk of explosion from static discharge during the addition of the catalyst solution, alternative procedures have been developed. One such method employs the Navale catalyst system, which includes copper(I) iodide and N,N-dimethylaminopyridine in the presence of oxygen and acetonitrile .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The use of robust catalyst systems and minimal manipulation of glass apparatus are emphasized to ensure safety and efficiency .

化学反応の分析

Hydrosilylation Reactions

BTMSBD undergoes selective cis-hydrosilylation with silanes under platinum catalysis to form (E)-1,2,4-trisilylbut-1-en-3-ynes. This reaction is critical for synthesizing silyl-substituted enynes and dienes.

Key findings:

-

Pt catalysts (Pt(PPh₃)₄ or Pt₂(dvs)₃) achieve high regioselectivity for E-enynes .

-

Electron-deficient silanes (e.g., HSiClMe₂) require longer reaction times but maintain good yields .

Cross-Coupling Reactions

BTMSBD serves as a precursor in Negishi and Sonogashira couplings to synthesize conjugated polymers and pharmaceuticals.

Example: BTMSBD reacts with glycosyl halides under Pd catalysis to form glycosylated ethynylene structures, which are intermediates in natural product synthesis (e.g., (±)-falcarinol) .

Protodesilylation and Halodesilylation

The silyl groups in BTMSBD-derived products can be selectively replaced via acid- or halide-mediated reactions:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| HCl (aq.) | 1,4-Dichlorobut-1-en-3-yne | 82% | RT, 2 h |

| Br₂ | 1,4-Dibromobut-1-en-3-yne | 78% | 0°C, 1 h |

| I₂ | 1,4-Diiodobut-1-en-3-yne | 70% | RT, 12 h |

These reactions enable precise functionalization of carbon skeletons for further synthetic modifications .

Formation of Buta-1,3-dienes

BTMSBD derivatives undergo secondary hydrosilylation or oxidation to form butadienes:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Secondary hydrosilylation | Pt₂(dvs)₃ | (E,E)-1,2,3-trisilylbuta-1,3-diene | 88% |

| Oxidation (O₂) | CuI/DMAP | 1,4-Bis(trimethylsilyl)buta-1,3-diyne oxide | N/A |

The dienes are valuable in polymer chemistry and as ligands in catalysis .

科学的研究の応用

1,4-Bis(trimethylsilyl)-1,3-butadiyne has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic and organometallic compounds.

Biology: Employed in the development of bioactive compounds with potential therapeutic properties.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

作用機序

The precise mechanism of action for 1,4-bis(trimethylsilyl)-1,3-butadiyne is not fully elucidated. it is believed to function as a Lewis acid, establishing robust bonds with electron-rich substrates. This interaction facilitates the formation of covalent bonds with the substrate, enabling the desired reaction. Additionally, it may act as a nucleophile, engaging electron-deficient substrates through attack mechanisms .

類似化合物との比較

1,4-Bis(tert-butyldiphenylsilyl)-1,3-butadiyne

This derivative replaces TMS groups with bulkier tert-butyldiphenylsilyl substituents. The increased steric hindrance reduces reactivity in cross-coupling reactions but enhances thermal stability, making it suitable for high-temperature polymer synthesis. Unlike BTMSBD, its synthesis involves a tandem Corey-Fuchs and Negishi coupling, yielding extended π-conjugated systems for optoelectronic materials .

1,4-Bis(butylsulfonyl)-1,3-butadiene

Replacing silyl groups with sulfonyl moieties (e.g., butylsulfonyl) drastically alters electronic properties. The electron-withdrawing sulfonyl groups reduce conjugation efficiency, limiting applications in conductive polymers. However, these derivatives exhibit improved solubility in polar solvents, facilitating their use in solution-processed thin films .

1,4-Bis(1-hydroxycyclopentyl)-1,3-butadiyne

Hydroxy-functionalized derivatives introduce hydrogen-bonding capabilities. This structural modification shifts reactivity toward nucleophilic additions rather than electrophilic pathways. Such compounds are pivotal in supramolecular chemistry for constructing hydrogen-bonded networks .

Reactivity and Catalytic Performance

Hydrosilylation Reactions

BTMSBD undergoes regioselective hydrosilylation to form silylbut-1-en-3-ynes and 1,3-dienes, key intermediates for silicon-based polymers . In contrast, 1,4-bis(dimethylsilyl)-1,3-butadiyne reacts with 1,4-diethynylbenzene to form unsaturated polycarbosilanes. However, steric effects limit polymerization to oligomers with ≤7 repeating units .

Cross-Coupling Efficiency

BTMSBD participates in nickel-catalyzed multicomponent couplings but shows lower yields (≤40%) compared to non-silylated acetylenes (e.g., phenylacetylene, ≥75%). The TMS groups sterically hinder catalytic sites, reducing regioselectivity . Conversely, BTMSBD excels in carbon-magnesiation reactions with aryl Grignard reagents, selectively functionalizing one triple bond to generate vinylmagnesium intermediates for further coupling .

Moisture Sensitivity

BTMSBD’s reactivity with Zintl phases (e.g., K₄Ge₉) is highly sensitive to trace water, necessitating anhydrous conditions. This contrasts with sulfonyl or hydroxy-substituted diynes, which are less moisture-sensitive due to their polar substituents .

Conductive Polymers

BTMSBD-derived poly(diacetylene)s exhibit extended conjugation lengths, enabling applications in organic semiconductors. For example, poly(1,4-bis(3-quinolyl)-1,3-butadiyne) shows superior charge mobility compared to non-silylated analogs .

Supramolecular Architectures

Hydroxy-functionalized diynes (e.g., 1,4-bis(1-hydroxycyclohexyl)-1,3-butadiyne) form hydrogen-bonded frameworks for molecular recognition, a niche less accessible to BTMSBD due to its hydrophobic TMS groups .

生物活性

1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS No. 4526-07-2) is a compound with significant potential in organic synthesis and medicinal chemistry. Its structure comprises two trimethylsilyl groups attached to a butadiyne backbone, which contributes to its unique chemical properties. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₈Si₂

- Molecular Weight : 194.43 g/mol

- Melting Point : 110–113 °C

- Density : 0.752 g/cm³

Synthesis

The synthesis of this compound has been optimized using various catalysts. One notable method involves the use of a Navale catalyst in an oxygen atmosphere, which allows for controlled reactions with minimal safety concerns . The reaction typically utilizes copper(I) iodide and N,N-dimethylaminopyridine in acetonitrile as a solvent.

Anticancer Properties

Research indicates that compounds containing the butadiyne motif exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit myeloid cell leukemia sequence 1 (Mcl-1), a protein associated with cancer cell survival . This inhibition suggests potential therapeutic applications in cancer treatment.

Electrochemical Behavior

The electrochemical properties of complexes formed with this compound have been investigated. For example, its reaction with ruthenium complexes has yielded bis(ruthenium)alkyne complexes that demonstrate unique redox behavior. These complexes have shown potential for applications in catalysis and materials science .

Study on Antimalarial Activity

A study highlighted the synthesis of diene derivatives from this compound that exhibited antimalarial activity. The research demonstrated that these derivatives could serve as potential leads for new antimalarial drugs due to their ability to disrupt the lifecycle of malaria parasites .

Cytotoxic Effects

Another significant investigation focused on the cytotoxic effects of compounds derived from this compound against various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, showcasing their selective toxicity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈Si₂ |

| Molecular Weight | 194.43 g/mol |

| Melting Point | 110–113 °C |

| Density | 0.752 g/cm³ |

| CAS Number | 4526-07-2 |

| Biological Activity | Findings |

|---|---|

| Anticancer | Inhibits Mcl-1 |

| Antimalarial | Disrupts malaria lifecycle |

| Cytotoxicity | Induces apoptosis in cancer cells |

Q & A

Q. What are the reliable synthetic methods for preparing 1,4-Bis(trimethylsilyl)-1,3-butadiyne, and how can its purity be verified?

The compound is typically synthesized via Sonogashira coupling between trimethylsilylacetylene derivatives. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst under inert atmospheres.

- Purification via column chromatography with hexane/ethyl acetate gradients to remove residual catalysts .

Purity verification involves: - GC-MS analysis (>99% purity criteria) .

- ¹H/¹³C NMR spectroscopy : Absence of peaks at δ 0.1–0.2 ppm (trimethylsilyl groups) indicates degradation .

Q. How can spectroscopic data resolve ambiguities in characterizing this compound?

- IR Spectroscopy : A sharp absorption band near 2150 cm⁻¹ confirms the presence of C≡C bonds .

- NMR : Trimethylsilyl protons appear as singlets at δ 0.15–0.20 ppm. Absence of splitting in the alkyne region (δ 80–100 ppm in ¹³C NMR) confirms symmetry .

- X-ray crystallography (if crystalline): Unit cell parameters (e.g., space group P2₁/c) validate molecular geometry .

Q. What precautions are necessary for handling this compound in air- or moisture-sensitive reactions?

- Store at 2–8°C under argon to prevent hydrolysis of silyl groups .

- Use Schlenk lines or gloveboxes for reactions. Deoxygenate solvents (e.g., THF, toluene) via freeze-pump-thaw cycles .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for constructing conjugated systems?

The compound serves as a diyne synthon in:

- Zintl cluster functionalization : Reacts with deltahedral Ge₉ clusters to form hybrid organic-inorganic triads via Sonogashira coupling. Optimize conditions at 60°C with Pd₂(dba)₃ and P(o-tol)₃ to achieve 70–85% yields .

- Polymer synthesis : Acts as a monomer in click chemistry for π-conjugated polymers. Monitor reaction progress via GPC to avoid premature termination .

Q. How can contradictory thermal stability data be reconciled for this compound?

Discrepancies arise from experimental conditions:

Q. What strategies optimize its use in alkyne metathesis reactions?

- Catalyst selection : Mo(CO)₆-based catalysts outperform tungsten systems in regioselectivity.

- Solvent effects : Use non-polar solvents (e.g., toluene) to minimize side reactions.

- Kinetic monitoring : Track reaction via in situ Raman spectroscopy (C≡C stretch at 2150 cm⁻¹) .

Q. How does steric shielding from trimethylsilyl groups influence reactivity?

The bulky silyl groups:

- Suppress polymerization : Steric hindrance prevents alkyne oligomerization during storage .

- Modulate electronic effects : Electron-donating silyl groups lower LUMO energy, enhancing reactivity in Diels-Alder reactions .

Data Analysis and Experimental Design

Q. How can computational chemistry predict reaction pathways involving this compound?

Q. What methods validate its role as a ligand in organometallic complexes?

Q. How to troubleshoot low yields in its applications for carbon-rich material synthesis?

- Catalyst poisoning : Test for residual oxygen/moisture via Karl Fischer titration.

- Side reactions : Use excess alkyne (1.5 equiv) to suppress homo-coupling.

- Alternative routes : Explore photochemical activation under UV light (λ = 365 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。